molecular formula C14H18BNO6 B7957382 Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957382
M. Wt: 307.11 g/mol
InChI Key: ULTODKVHKCAZQT-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1393477-19-4) is a boronic ester derivative featuring a benzoate backbone substituted with a nitro group (-NO₂) at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position (Figure 1). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular weight is 278.11 g/mol, with the formula C₁₄H₁₈BNO₆ .

Properties

IUPAC Name

methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-7-6-9(16(18)19)8-10(11)12(17)20-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTODKVHKCAZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1393477-19-4) is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC13H19BN2O4
Molecular Weight278.12 g/mol
AppearanceSolid, off-white to light yellow
Purity≥98.0% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Studies have indicated that compounds containing nitro groups can exhibit cytotoxic properties by inducing oxidative stress and apoptosis in cancer cells.

Antiproliferative Activity

Research has shown that derivatives of benzoate compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
  • Findings : Compounds similar in structure have demonstrated IC50 values ranging from 0.010.01 to 0.25μM0.25\mu M, indicating potent growth inhibition.

In a comparative study involving similar nitro-substituted benzoate derivatives, it was noted that the introduction of the tetramethyl dioxaborolane moiety enhances the compound's ability to inhibit tubulin polymerization, a crucial process in cell division.

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptotic effects of this compound on A549 cells.
    • Method : Cells were treated with varying concentrations (10 nM to 100 nM).
    • Results : The compound induced significant caspase-3 activation (1.5 to 3-fold increase), suggesting a strong apoptotic effect.
  • Inhibition of Cell Proliferation :
    • Objective : Assess the growth inhibition across multiple cancer cell lines.
    • Method : MTT assay to determine cell viability post-treatment.
    • Results : The compound showed over 70% growth inhibition in most tested lines with a remarkable GI50 value of <0.01μM<0.01\mu M.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the benzene ring, which critically influence reactivity, stability, and applications.

Table 1: Structural and Electronic Comparison of Selected Analogs
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound (1393477-19-4) -NO₂ (5-position) C₁₄H₁₈BNO₆ 278.11 Strong electron-withdrawing nitro group enhances electrophilicity for cross-coupling
Methyl 3-fluoro-5-(dioxaborolan-2-yl)benzoate (N/A) -F (3-position) C₁₃H₁₅BFO₄ 267.07 Fluorine’s electron-withdrawing nature increases stability; used in medicinal chemistry
Methyl 2-methyl-4-(dioxaborolan-2-yl)benzoate (N/A) -CH₃ (2-position) C₁₄H₁₉BO₄ 262.11 Methyl group (electron-donating) reduces reactivity in coupling reactions
Methyl 2-cyano-5-(dioxaborolan-2-yl)benzoate (1392814-34-4) -CN (2-position) C₁₅H₁₈BNO₄ 293.12 Cyano group offers versatility for further functionalization
Methyl 3-(dioxaborolan-2-yl)benzoate (N/A) None (boronate at 3-position) C₁₃H₁₇BO₄ 262.11 Meta-substitution alters steric and electronic profiles

Key Observations :

  • Electron-withdrawing groups (EWGs) : The nitro group in the target compound enhances electrophilicity, accelerating transmetallation in Suzuki reactions compared to methyl or hydrogen substituents .
  • Functional group versatility: The cyano group in 1392814-34-4 allows post-coupling transformations (e.g., reduction to amines), whereas the nitro group in the target compound can be reduced to an amine (-NH₂) for further derivatization .

Key Findings :

  • The target compound’s synthesis likely follows multi-step substitution, akin to ’s protocol for fluorinated analogs .
  • High Z/E selectivity (95:5) in highlights the role of steric and electronic factors in boronate synthesis .
  • Crystallographic data () and DFT studies aid in understanding boronate geometry and stability .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Stability/Solubility
Target compound N/A N/A Stable in dry conditions; store at 2–8°C
Methyl 3-(dioxaborolan-2-yl)benzoate 95 N/A Crystalline powder; soluble in CH₂Cl₂
Methyl 5-hydroxy-2-(dioxaborolan-2-yl)benzoate N/A N/A Hygroscopic; requires dry storage

Insights :

  • The nitro group’s polarity may reduce solubility in nonpolar solvents compared to methyl or methoxy analogs.
  • Thermal stability varies: Methyl 3-substituted analogs melt at 95°C, while the target compound’s decomposition temperature is unreported .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or borylation reactions. A two-step approach is common: (1) introduction of the boronate ester via Miyaura borylation using bis(pinacolato)diboron ([B2_2pin2_2]) and a Pd catalyst (e.g., Pd(dppf)Cl2_2) , and (2) nitration at the para position using HNO3_3/H2_2SO4_4. Reaction optimization includes solvent selection (DME/H2_2O) and temperature control (80–100°C) .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • 1^{1}H/13^{13}C NMR : To confirm boronate ester integration (e.g., 1.24 ppm for pinacol methyl groups) and nitro/benzoate substitution patterns .
  • 11^{11}B NMR : A singlet near 29–30 ppm confirms the boronate ester .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 383.1642 for analogous compounds) .
  • X-ray crystallography : SHELX software is widely used for resolving crystal structures of boronate esters .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, leveraging the boronate ester’s reactivity with aryl halides . The nitro group can be further reduced to amines or converted into other functional groups (e.g., via catalytic hydrogenation) .

Advanced Research Questions

Q. How do competing side reactions (e.g., protodeboronation or nitro group reduction) impact synthetic yields, and how can they be mitigated?

Protodeboronation is minimized by using anhydrous solvents and inert atmospheres . The nitro group’s stability under cross-coupling conditions (e.g., basic pH in Suzuki reactions) requires careful pH control (<pH 9) to avoid reduction byproducts . Pre-screening catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., SPhos vs. XPhos) can optimize selectivity .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

Steric and electronic effects dominate:

  • The boronate ester directs coupling to electron-deficient aryl halides.
  • Ortho-substituents (e.g., nitro groups) hinder coupling; meta-substituted partners are preferred .
  • Ligand design (e.g., bulky phosphines) enhances selectivity for congested substrates .

Q. How does the nitro group influence the compound’s stability under varying reaction conditions?

The nitro group is sensitive to strong reducing agents (e.g., H2_2/Pd-C) but stable in mild acidic/basic conditions. Thermal gravimetric analysis (TGA) shows decomposition >200°C, necessitating low-temperature storage . Computational studies (DFT) can predict nitro group reactivity in complex systems .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) for boronate esters .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • HPLC : For analytical purity, C18 columns with acetonitrile/water gradients resolve nitro-containing byproducts .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?

DFT calculations predict:

  • Electrophilicity : Nitro group’s electron-withdrawing effect enhances boronate reactivity.
  • Transition-state geometries : Steric maps identify optimal coupling partners .
  • Solubility parameters : COSMO-RS simulations optimize solvent selection for crystallization .

Troubleshooting Synthesis Challenges

  • Low coupling yields : Ensure ligand-to-Pd ratios (1:1 to 2:1) and degas solvents to prevent boronate oxidation .
  • Nitro group instability : Avoid prolonged heating (>80°C) in basic conditions; use nitro-protecting groups (e.g., acetyl) if necessary .

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